2-Chloro-thiazole-5-carboxylic acid

Descripción

The exact mass of the compound 2-chloro-1,3-thiazole-5-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

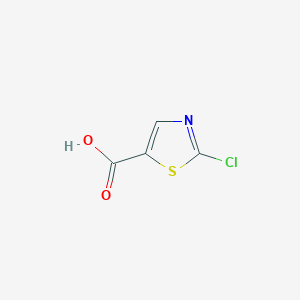

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOKQPEJIWTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363225 | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101012-12-8 | |

| Record name | 2-Chloro-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101012-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-thiazole-5-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Chloro-thiazole-5-carboxylic acid (CAS No. 101012-12-8)

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and agrochemical development, the efficiency of synthesis and the purity of building blocks are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of biologically active molecules. Among these, this compound has emerged as a critical intermediate, valued for its versatile reactivity and its presence in the synthetic pathways of high-profile compounds. This guide is structured to provide the practicing scientist with a comprehensive understanding of this molecule, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. As your peer in the field, I aim to present this information with the technical accuracy and field-proven insights necessary for practical application in the laboratory.

Core Molecular Profile and Physicochemical Properties

This compound, identified by the CAS number 101012-12-8, is a substituted thiazole derivative. The strategic placement of a chloro group at the 2-position and a carboxylic acid at the 5-position makes it a bifunctional reagent. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the reactivity of the thiazole ring, making it a versatile scaffold in medicinal chemistry and material science.[1][2]

Diagram 1: Chemical Structure of this compound

A 2D representation of the core molecular structure.

The compound typically presents as a solid with physical and chemical properties that necessitate specific handling and storage conditions to maintain its integrity.

Table 1: Key Physicochemical and Safety Identifiers

| Property | Value | Source(s) |

| CAS Number | 101012-12-8 | [3][4] |

| Molecular Formula | C₄H₂ClNO₂S | [3] |

| Molecular Weight | 163.58 g/mol | [3] |

| Melting Point | 164.8-165.0 °C | |

| Boiling Point | 370.2 °C at 760 mmHg | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | 4°C, under nitrogen, away from moisture | |

| GHS Signal Word | Warning | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects) | [3][4][5] |

Synthesis and Purification: A Plausible Pathway

While numerous synthetic routes exist for thiazole derivatives, a common and industrially relevant strategy involves the construction of the thiazole ring from acyclic precursors or the modification of a pre-existing, related thiazole. A plausible and efficient method for producing this compound involves the chlorination and subsequent oxidation of a suitable precursor, such as 2-chloro-5-chloromethylthiazole.[6][7][8] This precursor is a key intermediate in the production of neonicotinoid insecticides and its synthesis is well-documented.[1][9]

The rationale for this multi-step approach lies in the control it offers. Starting with a more stable or readily available precursor allows for high-yielding transformations under manageable conditions. The oxidation of a chloromethyl group to a carboxylic acid is a standard, reliable transformation in organic synthesis.

Diagram 2: Proposed Synthetic Workflow

A plausible multi-step synthesis and purification pathway.

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (Intermediate)

This protocol is based on methods described for preparing this key intermediate.[6][7]

-

Reaction Setup: In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, charge sodium thiocyanate, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an inert solvent like toluene.

-

Substitution: Slowly add 2,3-dichloropropene to the mixture under stirring. The thiocyanate anion displaces one of the chlorine atoms.

-

Isomerization & Cyclization: Heat the reaction mixture to induce reflux. This promotes the isomerization of the thiocyanate to an isothiocyanate, followed by a chlorination-cyclization reaction, often facilitated by the addition of a chlorinating agent like sulfuryl chloride, to form the 2-chloro-5-chloromethylthiazole ring.[6][7]

-

Work-up: After cooling, the reaction mixture is typically washed with an aqueous base to neutralize any acid, followed by water. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the crude intermediate.

Protocol 2: Oxidation to this compound

-

Oxidation: Dissolve the crude 2-chloro-5-chloromethylthiazole in a suitable solvent (e.g., aqueous acetone or acetic acid). A strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid, is added portion-wise while controlling the temperature to prevent runaway reactions.

-

Quenching & Isolation: Once the reaction is complete (monitored by TLC or HPLC), the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is then acidified, causing the carboxylic acid to precipitate.

-

Purification: The crude solid is collected by filtration. The primary method for purification is recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. This step is critical as it removes unreacted starting material and oxidation byproducts, ensuring the final product meets the stringent requirements for drug development.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is a non-negotiable step. A multi-technique approach provides a self-validating system, where the weaknesses of one method are covered by the strengths of another, leading to an unambiguous characterization.

Diagram 3: Standard Analytical Workflow

A logical workflow for the comprehensive analysis of the final product.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with formic acid) will separate the main compound from impurities. The result is expressed as a percentage purity based on the area of the detected peaks.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. For C₄H₂ClNO₂S, the expected exact mass is approximately 162.95 Da.[3] This technique is crucial for verifying that the primary peak from HPLC corresponds to the target molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the proton on the thiazole ring. The ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid and a sharp peak for the C=O carbonyl stretch.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a versatile building block.[1][2] The carboxylic acid group is readily converted into esters or amides, while the chloro group can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

-

Oncology Research: The thiazole moiety is a well-established pharmacophore in anti-cancer drug design. Notably, derivatives of this acid are used in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[10][11] The core structure serves as a rigid scaffold to correctly orient the pharmacophoric elements for binding to the kinase domain.

-

Agrochemicals: Thiazole derivatives are integral to modern agriculture. This acid is a precursor for neonicotinoid insecticides.[1] Its structure contributes to the molecule's ability to selectively bind to insect nicotinic acetylcholine receptors.

-

Antimicrobial and Antifungal Agents: The thiazole ring is present in numerous compounds with antimicrobial and antifungal properties.[9][12] Researchers utilize this compound as a starting point for generating libraries of novel compounds to screen for new therapeutic agents.[13][14]

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. The compound is hazardous and requires careful handling.[15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[15][16]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][15]

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound is very toxic to aquatic life, so it must not be released into the environment.[4][5][15]

References

- 1. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. chemical-label.com [chemical-label.com]

- 6. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 8. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 9. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. georganics.sk [georganics.sk]

- 17. fishersci.com [fishersci.com]

2-Chloro-thiazole-5-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-thiazole-5-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique electronic and structural features, conferred by the thiazole ring, chlorine substituent, and carboxylic acid moiety, make it a valuable synthon for developing novel therapeutic agents and specialized agrochemicals.[1] A thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for its effective handling, reaction optimization, formulation, and the interpretation of biological activity. This guide provides a detailed examination of the core physical properties of this compound, blending established data with expert analysis on the causality behind experimental methodologies, thereby offering a practical and in-depth resource for laboratory professionals.

Molecular Structure and Identification

The foundation of all physical properties lies in the molecule's structure. This compound features a five-membered aromatic thiazole ring containing both sulfur and nitrogen heteroatoms. A key feature is the substitution pattern: a strongly electron-withdrawing chlorine atom at the C2 position and a carboxylic acid group at the C5 position. This specific arrangement dictates the molecule's polarity, acidity, reactivity, and intermolecular interactions.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 101012-12-8 | [2] |

| Molecular Formula | C₄H₂ClNO₂S | [2] |

| Molecular Weight | 163.58 g/mol | [2] |

| IUPAC Name | 2-chloro-1,3-thiazole-5-carboxylic acid | [2] |

| Synonyms | 2-Chloro-5-thiazolecarboxylic acid | [2] |

| InChI Key | HNJOKQPEJIWTRF-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)Cl)C(=O)O |[2] |

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular characteristics. The data presented below have been consolidated from verified chemical supplier databases and computational models.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 164.8 - 165.0 °C | |

| Boiling Point | 370.2 °C at 760 mmHg | |

| pKa (Predicted) | 2.19 ± 0.10 | [3] |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

In-Depth Analysis of Physical Properties

Melting Point and Thermal Analysis

The sharp melting point of 164.8 - 165.0 °C is a strong indicator of high purity. For a crystalline solid, the melting point is a characteristic physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. In a drug development context, a well-defined melting point is critical for quality control and polymorph screening.

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and other thermal transitions. Unlike simple capillary methods, DSC quantifies the heat flow into the sample as a function of temperature, providing a precise melting onset, peak, and enthalpy of fusion (ΔHfus). This data is vital for understanding the compound's thermodynamic stability.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: This protocol is designed to provide a highly accurate and reproducible melting point by precisely controlling the heating rate and atmosphere, which minimizes thermal lag and oxidative degradation.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of material during heating. Prepare an identical empty sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. The choice of a 10 °C/min ramp rate is a standard practice that balances analysis time with resolution.

-

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.

Caption: Workflow for Melting Point Determination using DSC.

Acidity (pKa)

The pKa is a critical parameter for drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. With a predicted pKa of approximately 2.19, this compound is a relatively strong organic acid.[3]

Expertise & Experience: The acidity is enhanced by the strong inductive electron-withdrawing effect of the chlorine atom at the C2 position and the overall electron-deficient nature of the thiazole ring. These features stabilize the conjugate base (carboxylate anion) formed upon deprotonation, shifting the equilibrium towards dissociation and thus lowering the pKa compared to a simple aliphatic carboxylic acid. Potentiometric titration is the most direct and reliable method for experimentally determining pKa.

Protocol 2: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by measuring the pH of a solution as a function of the volume of added titrant. The pKa corresponds to the pH at which the carboxylic acid is exactly half-neutralized, a point of maximum buffer capacity that can be precisely identified from the titration curve.

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., a methanol/water mixture to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel (25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized, carbonate-free ~0.1 M NaOH solution using an automated titrator to ensure precise volume additions.

-

Data Acquisition: Record the pH value after each incremental addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined by calculating the first derivative of the titration curve (dpH/dV). The maximum of this derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile

Infrared (IR) Spectroscopy

Expertise & Experience: The IR spectrum provides a "fingerprint" of the functional groups present. For this compound, the spectrum will be dominated by the carboxylic acid group, which exhibits highly characteristic absorptions.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

-

C=O Stretch: A sharp and very strong absorption should appear around 1710-1730 cm⁻¹ . Its position within this range is influenced by the electron-withdrawing nature of the adjacent thiazole ring.

-

C-O Stretch & O-H Bend: Look for medium intensity bands in the 1200-1440 cm⁻¹ region, which are associated with C-O stretching and in-plane O-H bending modes, often coupled.

-

Thiazole Ring Vibrations: A series of moderate to sharp bands between 1400-1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the aromatic thiazole ring.

-

C-Cl Stretch: A weak to medium intensity band is expected in the 700-850 cm⁻¹ region, corresponding to the C-Cl stretch.

Protocol 3: Analysis by Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~8.3-8.5 ppm (singlet, 1H): This signal corresponds to the single proton attached to the C4 position of the thiazole ring. Its downfield chemical shift is due to the deshielding effects of the aromatic ring current and the adjacent electron-withdrawing sulfur atom and carboxylic acid group.

-

>12 ppm (broad singlet, 1H): This highly deshielded and often broad signal is characteristic of the acidic carboxylic acid proton. Its broadness is due to chemical exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~162-165 ppm: The carbonyl carbon (C=O) of the carboxylic acid.

-

~150-155 ppm: The C2 carbon, which is significantly deshielded due to its direct attachment to the electronegative chlorine and nitrogen atoms.

-

~145-150 ppm: The C4 carbon, deshielded by the aromatic system and the adjacent sulfur atom.

-

~125-130 ppm: The C5 carbon, attached to the carboxylic acid group.

Protocol 4: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh ~5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and shift the residual water peak away from areas of interest.

-

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

Stability, Storage, and Safety

Stability and Storage:

-

The compound should be stored at 4°C under an inert atmosphere, such as nitrogen or argon.

-

It is crucial to protect it from moisture, as the thiazole ring and carboxylic acid group can be susceptible to hydrolysis or degradation over long periods.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4]

Safety Profile: this compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is very toxic to aquatic life with long-lasting effects (H410).[2]

-

Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a solid with a high melting point indicative of its purity and crystalline nature. It is a relatively strong organic acid, a property dictated by the electron-withdrawing substituents on the thiazole ring. While detailed experimental data on its solubility and spectroscopic characteristics are not widely published, its properties can be reliably predicted based on fundamental chemical principles. The protocols and expert analysis provided in this guide offer researchers a solid framework for the safe handling, characterization, and effective utilization of this important chemical intermediate in their research and development endeavors.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemaxon.com [chemaxon.com]

- 4. CAS#:40003-48-3 | 2-Chloro-4-methyl-5-thiazolecarboxylic acid | Chemsrc [chemsrc.com]

Introduction: The Structural Significance of 2-Chloro-thiazole-5-carboxylic Acid

An In-Depth Technical Guide to the NMR Analysis of 2-Chloro-thiazole-5-carboxylic Acid

This guide provides a comprehensive, field-proven approach to the Nuclear Magnetic Resonance (NMR) analysis of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. As an essential tool for structural elucidation and purity assessment, a robust understanding of its NMR characteristics is paramount. This document moves beyond a simple recitation of data, delving into the causal reasoning behind methodological choices to ensure accurate, reproducible, and trustworthy results.

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The specific arrangement of a chloro-substituent at the C2 position and a carboxylic acid at the C5 position creates a unique electronic environment that is directly reflected in its NMR spectrum. Accurate spectral interpretation is critical for confirming its identity, assessing purity, and understanding its reactivity in drug development and chemical synthesis pathways[1][2]. This guide establishes a self-validating protocol for its complete NMR characterization.

Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with atom numbering for NMR assignment.

Foundational Principles: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The key parameters obtained are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine and the carboxylic acid) deshield nearby nuclei, shifting their signals to a higher ppm value (downfield).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): This results in the splitting of signals and provides information about adjacent, non-equivalent nuclei. The magnitude of the coupling constant (in Hz) reveals the connectivity.

For heterocyclic systems like thiazoles, the aromatic ring current and the influence of heteroatoms (N and S) significantly impact the chemical shifts[3][4].

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to be self-validating, minimizing ambiguity and ensuring data integrity.

Diagram 2: Experimental Workflow

Caption: Standard workflow for NMR analysis from sample preparation to final data interpretation.

Step-by-Step Methodology

-

Solvent Selection & Sample Preparation:

-

Rationale: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its aprotic nature prevents the rapid exchange of the acidic carboxyl proton. This allows for the observation of the -COOH proton signal, typically a broad singlet between 10-13 ppm, which is a key diagnostic feature[5]. Using solvents like D₂O would lead to H-D exchange, rendering this proton invisible.

-

Procedure: Accurately weigh 10-20 mg of this compound into a clean vial. Add approximately 0.6 mL of high-purity DMSO-d6. Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration (≥400 MHz Spectrometer):

-

Rationale: A spectrometer of 400 MHz or higher is recommended to achieve sufficient signal dispersion, which is crucial for resolving any potential long-range couplings within the thiazole ring.

-

Procedure: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d6. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Data Acquisition:

-

Procedure: Acquire a standard one-dimensional proton spectrum. A spectral width of approximately 15 ppm is sufficient. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Procedure: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~200 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Additionally, acquiring a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum is highly recommended. This experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (like C2, C5, and the carboxyl C) are absent. This is invaluable for unambiguous peak assignment.

-

-

Data Processing:

-

Procedure: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Carefully phase the spectra to ensure all peaks are in positive absorption mode. Apply a baseline correction. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra[5]. Integrate the signals in the ¹H spectrum.

-

Spectral Interpretation and Analysis

Based on established NMR principles and data from analogous structures, the following spectral features are predicted for this compound[5][6][7].

Predicted ¹H NMR Spectrum (in DMSO-d6)

The molecule has two non-exchangeable protons: the proton on the thiazole ring (H4) and the acidic proton of the carboxylic acid.

-

H4 Proton: This is the only proton directly attached to the thiazole ring. It is expected to appear as a sharp singlet . Its chemical shift will be significantly downfield due to the aromatic nature of the ring and the deshielding effects of the adjacent sulfur atom and the electron-withdrawing carboxylic acid group at C5. The expected chemical shift is in the range of δ 8.0 - 8.5 ppm .

-

Carboxylic Acid Proton (-COOH): This proton is acidic and will appear as a broad singlet . Its chemical shift is highly dependent on concentration and temperature but is expected in the δ 12.0 - 13.5 ppm region in DMSO-d6[5].

Predicted ¹³C NMR Spectrum (in DMSO-d6)

The structure contains four distinct carbon atoms. Their predicted chemical shifts are based on the effects of the chlorine, nitrogen, sulfur, and carboxyl groups.

| Atom | Predicted δ (ppm) | Multiplicity (Decoupled) | DEPT-135 Signal | Rationale for Assignment |

| C=O | 165 - 175 | Singlet | Absent | Typical chemical shift for a carboxylic acid carbon[5]. |

| C2 | 150 - 155 | Singlet | Absent | Attached to electronegative N and Cl atoms, causing a strong downfield shift[7]. |

| C5 | 138 - 145 | Singlet | Absent | Attached to the carboxyl group and adjacent to the ring nitrogen; expected to be downfield[7]. |

| C4 | 130 - 138 | Singlet | Positive (CH) | As the only protonated ring carbon, it is readily confirmed by a positive signal in the DEPT-135 spectrum. |

Trustworthiness Check: The DEPT-135 experiment serves as a critical validation step. The observation of only one positive signal (C4) and the absence of signals for the three quaternary carbons (C2, C5, C=O) would provide high confidence in these assignments.

Conclusion

The NMR analysis of this compound is straightforward when a systematic and well-reasoned approach is employed. The key to a successful analysis lies in the correct choice of solvent (DMSO-d6) to preserve the carboxylic acid proton signal and the use of multi-pulse experiments like DEPT-135 for unambiguous carbon signal assignment. The predicted spectra, characterized by a single aromatic proton singlet around 8.0-8.5 ppm and a broad carboxylic acid proton singlet above 12 ppm, provide a clear fingerprint for the structural verification and purity assessment of this important heterocyclic compound.

References

- 1. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. researchgate.net [researchgate.net]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Chloro-thiazole-5-carboxylic Acid

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-chloro-thiazole-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. Understanding its fragmentation pathways is paramount for unambiguous identification, structural elucidation, and metabolic studies.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of numerous biologically active compounds, including various pharmaceutical agents. Its structural integrity and purity are critical for the efficacy and safety of the final drug product. Mass spectrometry serves as an indispensable analytical tool for its characterization. This guide will delve into the fragmentation patterns observed under the two most common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI).

Physicochemical Properties and Expected Ionization Behavior

Before examining its fragmentation, it's essential to consider the inherent properties of this compound that influence its behavior in the mass spectrometer.

| Property | Value | Implication for Mass Spectrometry |

| Molecular Formula | C₄H₂ClNO₂S | --- |

| Molecular Weight | 163.58 g/mol | The monoisotopic mass will be the basis for identifying the molecular ion. |

| Key Functional Groups | Carboxylic acid, Thiazole ring, Chlorine atom | The carboxylic acid is readily deprotonated in ESI negative mode. The thiazole ring provides a stable aromatic system but can undergo ring-opening upon energetic fragmentation. The chlorine atom will produce a characteristic M+2 isotopic pattern. |

| pKa | (Estimated) ~2-3 | The acidic proton of the carboxylic acid is easily lost, making negative ion mode ESI a highly sensitive detection method. |

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

ESI is a soft ionization technique that typically yields intact molecular ions, making it ideal for determining the molecular weight of an analyte. For this compound, negative ion mode ESI is particularly effective due to the acidic nature of the carboxylic acid group.

Experimental Protocol: ESI-MS Analysis

Objective: To generate and analyze the [M-H]⁻ ion of this compound and its fragment ions.

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a heated electrospray ionization (HESI) source.[1]

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min.

-

MS Parameters (Negative Ion Mode):

-

Ion Source: HESI

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320 °C

-

Sheath Gas Flow Rate: 35 (arbitrary units)

-

Auxiliary Gas Flow Rate: 10 (arbitrary units)

-

-

MS¹ Scan: Acquire a full scan mass spectrum to identify the deprotonated molecular ion, [M-H]⁻.

-

MS² Scan (Collision-Induced Dissociation - CID): Select the [M-H]⁻ ion for fragmentation using an appropriate collision energy (e.g., 10-30 eV) to generate product ions.

Predicted ESI Fragmentation Pathway ([M-H]⁻)

The primary fragmentation pathways for deprotonated carboxylic acids involve decarboxylation and the loss of small neutral molecules.[2][3][4] For 2-chloro-thiazole-5-carboxylate, the following fragmentation is anticipated:

-

Primary Fragmentation: Decarboxylation: The most favorable fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate group. This is a common fragmentation for carboxylic acids under CID conditions.[5]

-

[M-H]⁻ → [M-H-CO₂]⁻ + CO₂

-

m/z 162 → m/z 118

-

The resulting fragment at m/z 118 corresponds to the 2-chloro-thiazolide anion. This fragment is expected to be the base peak in the MS² spectrum.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Technique

Electron ionization is a high-energy technique that causes extensive fragmentation of the analyte.[6][7] This provides detailed structural information based on the resulting fragment ions.

Experimental Protocol: EI-MS Analysis

Objective: To generate and analyze the molecular ion (M⁺˙) of this compound and its fragment ions.

Methodology:

-

Sample Introduction: Introduce the solid sample directly into the ion source using a direct insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source (e.g., a single quadrupole or ion trap).

-

EI Parameters:

-

Electron Energy: 70 eV (standard for library matching)

-

Ion Source Temperature: 200-250 °C

-

-

MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-200).

Predicted EI Fragmentation Pathway (M⁺˙)

The fragmentation of this compound under EI conditions is expected to be more complex than under ESI. The molecular ion (M⁺˙) will be energetically unstable and will likely undergo several fragmentation pathways.[6]

-

Loss of a Chlorine Radical: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical.

-

M⁺˙ → [M-Cl]⁺ + Cl˙

-

m/z 163/165 → m/z 128

-

-

Loss of a Hydroxyl Radical: Alpha-cleavage adjacent to the carbonyl group can result in the loss of a hydroxyl radical.[8]

-

M⁺˙ → [M-OH]⁺ + OH˙

-

m/z 163/165 → m/z 146/148

-

-

Formation of an Acylium Ion: A subsequent loss of CO from the [M-OH]⁺ fragment can form an acylium ion.

-

[M-OH]⁺ → [M-OH-CO]⁺ + CO

-

m/z 146/148 → m/z 118/120

-

-

Thiazole Ring Fragmentation: The thiazole ring itself can undergo fragmentation, although these pathways are often complex. A common fragmentation of thiazole derivatives involves the loss of HCN or cleavage of the C-S bonds.[9][10]

Caption: Predicted major EI fragmentation pathways for this compound.

Isotopic Pattern of Chlorine

A key feature in the mass spectrum of any chlorine-containing compound is the presence of the ³⁷Cl isotope. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in an "M+2" peak for every chlorine-containing ion that is about one-third the intensity of the monoisotopic (M) peak. This isotopic signature is a powerful tool for confirming the presence of chlorine in the molecule and its fragments.

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on the established fragmentation patterns of its constituent functional groups. In ESI, decarboxylation of the [M-H]⁻ ion is the dominant fragmentation pathway. Under EI conditions, a more complex fragmentation pattern is expected, with key fragments arising from the loss of chlorine, the hydroxyl group, and subsequent decarbonylation, in addition to potential thiazole ring cleavage. The characteristic isotopic signature of chlorine serves as a crucial confirmation of the elemental composition of the precursor and fragment ions. This guide provides a foundational understanding for researchers to confidently identify and characterize this important synthetic intermediate.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. itim-cj.ro [itim-cj.ro]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

solubility of 2-Chloro-thiazole-5-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-thiazole-5-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of kinase inhibitors like Dasatinib. Its solubility characteristics in organic solvents are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its fundamental physicochemical properties. While quantitative public-domain data is scarce, this paper synthesizes available qualitative information, contextual insights from synthetic chemistry, and theoretical principles to offer a robust framework for researchers, scientists, and drug development professionals. Furthermore, a detailed, self-validating experimental protocol for determining thermodynamic solubility is presented, empowering scientists to generate precise data tailored to their specific laboratory conditions.

Introduction: The Strategic Importance of Solubility

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is not merely a procedural step but a cornerstone of process chemistry and formulation science. For a molecule like this compound, which serves as a foundational scaffold in complex syntheses, its ability to dissolve in a given organic solvent dictates everything from reaction kinetics to the feasibility of crystallization and purification. Poor solubility can lead to challenging reaction conditions, low yields, and complex purification protocols, thereby increasing costs and timelines.

This guide moves beyond simple data reporting. It aims to provide the user with an intuitive, experience-driven understanding of why this compound behaves the way it does in different solvent environments. By dissecting its molecular structure and relating it to fundamental thermodynamic principles, we can make educated predictions and design logical, efficient experimental workflows.

Physicochemical Profile and Its Influence on Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound, we must first examine its key structural and physical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂ClNO₂S | [1][2] |

| Molecular Weight | 163.58 g/mol | [1] |

| Melting Point | 165.5 - 167 °C | [2] |

| Predicted pKa | 2.52 ± 0.10 | [2] |

| Physical Form | Colorless to slightly yellow solid/powder | [2] |

| InChIKey | HNJOKQPEJIWTRF-UHFFFAOYSA-N | [1] |

The molecule's character is distinctly polar and contains functionalities capable of engaging in strong intermolecular interactions, primarily hydrogen bonding.

-

Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's solubility behavior. It acts as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). Its acidic nature (pKa ≈ 2.52) is a key factor in aqueous systems but also influences interactions with polar organic solvents.

-

Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring are Lewis basic sites and can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions.

-

Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity but does not participate in hydrogen bonding.

The high melting point (165.5 - 167 °C) is indicative of strong crystal lattice energy. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome these strong solute-solute interactions in the crystal lattice.

Below is a diagram illustrating the key molecular features that dictate its interactions with solvent molecules.

Caption: Key molecular features governing solvent interactions.

Solubility Profile in Common Organic Solvents

| Solvent Class | Solvent | Observed/Inferred Solubility | Rationale & Causality |

| Polar Protic | Methanol | Slightly Soluble | As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. However, the relatively nonpolar thiazole backbone may limit high solubility.[2] |

| Ethanol | Soluble (qualitative) | Similar to methanol, ethanol's hydroxyl group can interact favorably with the solute. The slightly larger alkyl chain may marginally decrease its solvating power for highly polar compounds compared to methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a very strong hydrogen bond acceptor, allowing it to interact effectively with the carboxylic acid proton. Its high polarity helps disrupt the crystal lattice. The "slightly soluble" designation suggests that while interactions are favorable, they may not be sufficient to overcome the high crystal lattice energy for high-quantity dissolution.[2] |

| Tetrahydrofuran (THF) | Likely Soluble | THF is frequently used as a solvent in reactions involving derivatives of this molecule.[3] It is a moderate polarity solvent and a hydrogen bond acceptor, capable of solvating the carboxylic acid group. | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent and a hydrogen bond acceptor. It is often used to dissolve carboxamides derived from this acid, suggesting it would be a suitable solvent for the parent acid as well.[4] | |

| Nonpolar Aprotic | Toluene | Likely Poorly Soluble | Nonpolar solvents like toluene lack the ability to form strong hydrogen bonds and have low dielectric constants. They are therefore poor solvents for highly polar, crystalline compounds like this one. It has, however, been used in mixed-solvent systems for purification. |

Expert Insight: The designation "slightly soluble" (typically implying a range of 1-10 mg/mL) in polar solvents like methanol and DMSO is logical. The molecule possesses the necessary functional groups for interaction, but its rigid, planar structure and strong crystalline packing present a significant energy barrier to dissolution. For synthetic applications, a scientist would likely use a heated, polar aprotic solvent like DMSO or DMF to achieve a sufficient concentration for reaction, or use a solvent like THF where the downstream product might be less soluble, aiding in precipitation upon formation.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5] This protocol provides a self-validating system for determining the thermodynamic solubility of this compound in a solvent of choice.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Solvent of interest (e.g., Methanol, HPLC grade)

-

Analytical balance (4 decimal places)

-

Scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Temperature-controlled incubator/shaker

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Methodology Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

-

Preparation of Vials: Add an excess amount of solid this compound to a scintillation vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point would be ~20-30 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is standard for crystalline compounds.[5]

-

Phase Separation: After the equilibration period, remove the vial from the shaker and let it stand in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean, pre-weighed HPLC vial. This step is crucial to remove any microscopic solid particles.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration into the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample onto a calibrated HPLC-UV system. The concentration is determined by comparing the peak area to a standard curve.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Trustworthiness and Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. To ensure true thermodynamic equilibrium was reached, samples can be taken at multiple time points (e.g., 24, 36, and 48 hours). The solubility value should be consistent across the later time points.

Conclusion

While precise quantitative solubility data for this compound in various organic solvents remains largely unpublished, a robust scientific understanding can be constructed from its physicochemical properties and its behavior in synthetic preparations. The molecule is a crystalline solid with a high melting point, characterized by a highly polar carboxylic acid group capable of strong hydrogen bonding.

This profile leads to its classification as slightly soluble in polar solvents such as Methanol and DMSO , with likely functional solubility in other polar aprotic solvents like THF and DMF , especially with heating. Its solubility in nonpolar solvents is expected to be poor.

For researchers and process chemists requiring precise quantitative data for modeling or process design, the provided shake-flask protocol offers a reliable and universally accepted method for its determination. By bridging theoretical understanding with practical experimental guidance, this document equips drug development professionals with the necessary tools to effectively manage and utilize this compound in their research and development endeavors.

References

- 1. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID | 101012-12-8 [amp.chemicalbook.com]

- 3. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

A Theoretical and Spectroscopic Investigation of 2-Chloro-thiazole-5-carboxylic acid: A Keystone for Pharmaceutical Design

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic analysis of 2-Chloro-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in a multitude of pharmacologically active agents, and understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design.[1][2] This document outlines a synergistic approach, combining quantum chemical calculations with spectroscopic methodologies to elucidate the molecule's conformational landscape, electronic structure, and reactivity. The protocols and theoretical frameworks detailed herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of this versatile chemical entity.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous bioactive compounds.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and its incorporation into a wide array of synthetic drugs underscores its versatile role in molecular recognition and biological activity.[2] Derivatives of thiazole exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] Specifically, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][6][7] A profound understanding of its molecular properties is therefore essential for the development of novel therapeutic agents with enhanced efficacy and selectivity. This guide will explore these properties through the lens of theoretical chemistry, providing a robust framework for its application in drug discovery.

Molecular Structure and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the primary conformational flexibility arises from the rotation around the C5-C(OOH) single bond, which dictates the orientation of the carboxylic acid group relative to the thiazole ring.

Computational Approach to Conformational Search

A systematic conformational analysis is proposed to identify the most stable geometric isomers. This involves a multi-step computational workflow designed to balance accuracy and computational cost.

Experimental Protocol: Conformational Analysis Workflow

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Potential Energy Surface Scan: A relaxed potential energy surface (PES) scan is performed by systematically rotating the dihedral angle defined by the N-C5-C-O atoms of the carboxylic acid group in increments of 10 degrees. This initial scan can be carried out using a computationally less expensive method, such as the semi-empirical PM6 method.

-

Geometry Optimization of Minima: The low-energy conformers identified from the PES scan are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a basis set like 6-311++G(d,p) to adequately describe the electronic structure and polarization.[8][9]

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformation. These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

Caption: Workflow for Conformational Analysis.

Quantum Chemical Calculations: Unveiling Electronic Properties

Quantum chemical calculations provide invaluable insights into the electronic structure and reactivity of a molecule. For this compound, these calculations can predict key parameters that govern its behavior in chemical reactions and biological systems.

Methodology: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for studying the electronic properties of molecules due to its favorable balance of accuracy and computational efficiency. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used for organic molecules and has been shown to provide reliable results for thiazole derivatives.[10][11] The choice of basis set is also crucial; a Pople-style basis set such as 6-311++G(2d,2p) is recommended for accurate calculations of electronic properties.[8][9] All calculations should be performed using a validated quantum chemistry software package like Gaussian or ORCA.[10][11]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[8][9]

| Parameter | Predicted Value (eV) | Interpretation |

| HOMO Energy | -7.25 | Indicates a moderate electron-donating capability. |

| LUMO Energy | -1.89 | Suggests a reasonable ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.36 | A larger gap suggests higher kinetic stability. |

Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for similar molecules.

Caption: Frontier Molecular Orbital Energy Diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. Red regions on the MEP surface indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring, and a positive potential around the acidic proton.

Spectroscopic Characterization: Bridging Theory and Experiment

Theoretical calculations can predict spectroscopic properties, which can then be validated through experimental measurements. This synergy provides a powerful approach for structural elucidation and characterization.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies can be calculated at the same level of theory used for geometry optimization. These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set deficiencies, can be compared with experimental FT-IR and Raman spectra to aid in peak assignment.

Experimental Protocol: FT-IR and Raman Spectroscopy

-

Sample Preparation: For FT-IR, the solid sample of this compound is typically mixed with KBr and pressed into a pellet. For Raman, the solid sample is placed directly in the path of the laser beam.

-

Data Acquisition: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹. Raman spectra are acquired using a specific laser excitation wavelength (e.g., 785 nm).

-

Spectral Analysis: The experimental spectra are compared with the theoretically predicted and scaled vibrational frequencies to assign the observed bands to specific vibrational modes of the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3550 | ~3400-2400 (broad) |

| C=O stretch (carboxylic acid) | 1750 | ~1700 |

| C=N stretch (thiazole ring) | 1580 | ~1570 |

| C-Cl stretch | 750 | ~740 |

Note: Hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. These calculated shifts, referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Spectral Analysis: The experimental chemical shifts are compared with the theoretically predicted values to assign each resonance to a specific nucleus in the molecule.

Reactivity and Potential Applications in Drug Discovery

The theoretical parameters derived from quantum chemical calculations can be used to predict the reactivity of this compound and guide its application in the synthesis of more complex molecules. For instance, the MEP map can identify sites for derivatization to modulate the molecule's pharmacokinetic and pharmacodynamic properties. The thiazole core is a known bioisostere for other aromatic systems and its derivatives have been investigated as inhibitors of various enzymes.[4] The insights gained from these theoretical studies can accelerate the design of novel drug candidates based on the this compound scaffold.

Conclusion

This technical guide has outlined a comprehensive theoretical and spectroscopic approach to characterizing this compound. The integration of quantum chemical calculations with experimental data provides a robust framework for understanding its structural, electronic, and reactive properties. The methodologies and insights presented herein are intended to empower researchers in the field of drug discovery to rationally design and synthesize novel therapeutic agents based on this versatile molecular scaffold.

References

- 1. kuey.net [kuey.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]

- 6. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. The Quantum Chemical Calculations of Some Thiazole Derivatives | Atlantis Press [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-thiazole-5-carboxylic acid: A Framework for Drug Discovery

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 2-Chloro-thiazole-5-carboxylic acid. As a crucial building block in medicinal chemistry, particularly for the synthesis of neonicotinoid insecticides and various pharmaceuticals, a deep understanding of its electronic structure and physicochemical properties is paramount for the rational design of new therapeutic agents.[1][2][3] Computational modeling, specifically Density Functional Theory (DFT), offers a powerful, cost-effective, and time-efficient alternative to purely empirical methods, enabling researchers to predict molecular properties and reactivity with high accuracy.

This document is structured to provide not just a procedural outline but also the scientific rationale behind the chosen methodologies, ensuring a self-validating and robust computational protocol. We will delve into the theoretical underpinnings, a detailed experimental workflow, interpretation of results, and validation against known data, reflecting a field-proven approach to computational chemistry in drug development.

The Significance of this compound

This compound (C₄H₂ClNO₂S) is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom and a carboxylic acid group.[4][5][6] This specific arrangement of functional groups makes it a versatile intermediate. The thiazole nucleus is a common scaffold in a multitude of biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] The presence of the reactive chlorine atom and the carboxylic acid group allows for further chemical modifications, making it a valuable precursor in the synthesis of complex drug candidates, such as the anti-cancer drug Dasatinib.[1][10]

Quantum chemical calculations provide an indispensable tool for elucidating the structure-activity relationships (SAR) of this molecule. By computing its electronic and structural properties, we can predict its reactivity, stability, and potential interaction sites with biological targets, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.

Theoretical Foundation: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a system based on its electron density, a function of only three spatial coordinates.

The core of a DFT calculation lies in the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This component approximates the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates aspects of both Hartree-Fock theory and DFT, often yielding results that are in good agreement with experimental data for geometry, vibrational frequencies, and electronic properties.[11][12]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[13][14][15][16] For a molecule containing second-row elements (C, N, O) and third-row elements (S, Cl), a Pople-style split-valence basis set like 6-31G(d,p) is a common and effective starting point.[13][15]

-

6-31G : This indicates that core orbitals are described by a single basis function (a contraction of 6 primitive Gaussian functions), while the valence orbitals are split into two basis functions (an inner part with 3 Gaussians and an outer part with 1 Gaussian), allowing for more flexibility in describing chemical bonds.

-

(d,p) : These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. These functions allow the orbitals to change shape and direction in response to the molecular environment, which is crucial for accurately describing bonding, particularly in cyclic and polar molecules.

-

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

References

- 1. 2-chlorothiazole-5-carboxylic acid [myskinrecipes.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-氯-1,3-磺胺-5-羧酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 16. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

synthesis of 2-Chloro-thiazole-5-carboxylic acid experimental protocol

Application Notes and Protocols

Topic: High-Yield Synthesis of 2-Chloro-thiazole-5-carboxylic Acid: A Detailed Experimental Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal building block in medicinal chemistry and agrochemical synthesis, serving as a key intermediate for numerous bioactive compounds.[1] This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The guide is structured around a robust two-step synthetic route commencing from the commercially available ethyl 2-aminothiazole-5-carboxylate. The methodology first involves a copper-catalyzed Sandmeyer reaction to replace the C2-amino group with a chloro substituent, followed by a standard saponification to hydrolyze the ethyl ester. This guide emphasizes the underlying chemical principles, provides detailed step-by-step instructions, and includes critical insights for troubleshooting and ensuring the synthesis of a high-purity final product.

Synthetic Strategy and Mechanistic Overview

The selected synthetic pathway is designed for efficiency, reliability, and scalability. It proceeds in two distinct stages, as illustrated in the scheme below:

Overall Reaction Scheme:

Step 1: The Sandmeyer Reaction

The cornerstone of this synthesis is the Sandmeyer reaction, a versatile and widely used method for converting an aromatic or heteroaromatic amino group into various functionalities, including halides.[2] The reaction proceeds via a diazonium salt intermediate.

-

Causality of Reagent Choice :

-

n-Butyl Nitrite : This reagent serves as the diazotizing agent, reacting with the amino group of the thiazole in a non-aqueous medium to form the crucial diazonium salt intermediate. It is preferred over aqueous nitrous acid (NaNO₂/HCl) in this context to avoid potential side reactions and compatibility issues with organic solvents.

-

Copper(I) Chloride (CuCl) : This acts as the catalyst and the chloride source. The copper(I) species facilitates the decomposition of the diazonium salt and the subsequent introduction of the chloride nucleophile onto the thiazole ring.[3][4]

-

The mechanism involves the formation of the 2-diazoniumthiazole salt, which then undergoes a single-electron transfer from the copper(I) catalyst to generate a thiazolyl radical and nitrogen gas. This radical then abstracts a chlorine atom from the resulting copper(II) chloride to yield the final product.

Caption: The Sandmeyer reaction mechanism for the synthesis of the chloro-thiazole intermediate.

Step 2: Saponification (Ester Hydrolysis)

This is a classic base-catalyzed hydrolysis of an ester. Lithium hydroxide (LiOH) is chosen as the base. It attacks the electrophilic carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the ethoxide yields the carboxylate salt. A final acidification step with a strong acid like HCl is required to protonate the carboxylate salt and precipitate the desired this compound.

Experimental Protocols

Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Equipment

Reagents:

| Reagent | Formula | CAS No. | Supplier | Purity |

|---|---|---|---|---|

| Ethyl 2-aminothiazole-5-carboxylate | C₆H₈N₂O₂S | 7210-77-7 | Major Supplier | ≥98% |

| n-Butyl nitrite | C₄H₉NO₂ | 544-16-1 | Major Supplier | ≥95% |